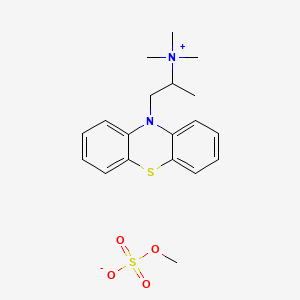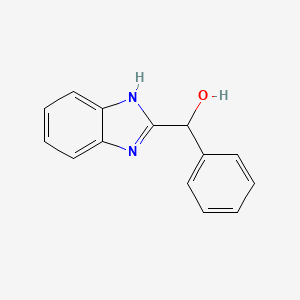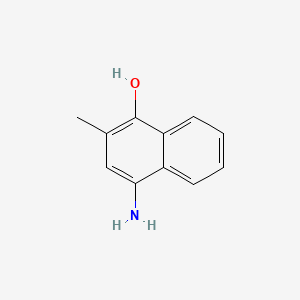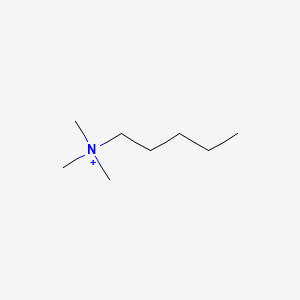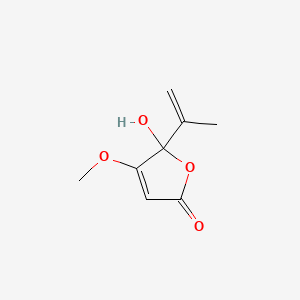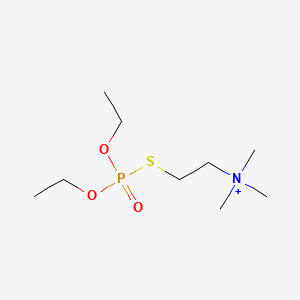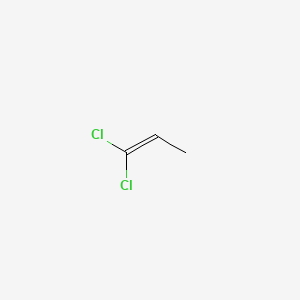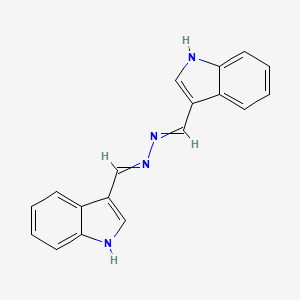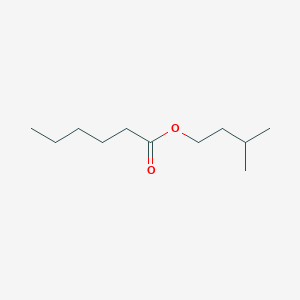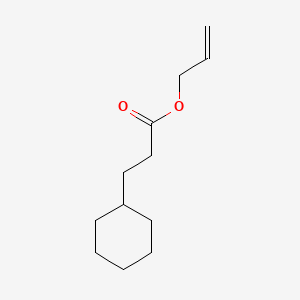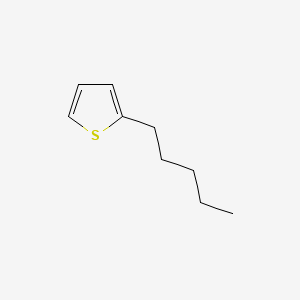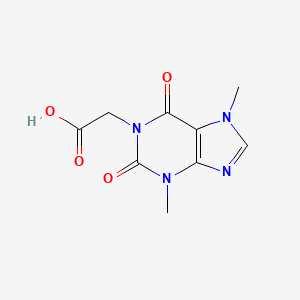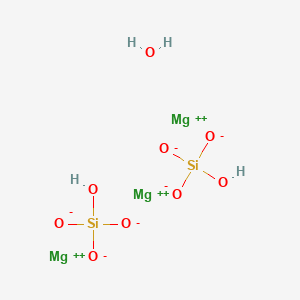
1,3-Dichloropyrene
概要
説明
1,3-Dichloropyrene is an organochlorine compound with the molecular formula C16H8Cl2 . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloropyrene consists of a pyrene core with two chlorine atoms attached at the 1 and 3 positions . The molecular weight of 1,3-Dichloropyrene is 271.141 .Physical And Chemical Properties Analysis
1,3-Dichloropyrene is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily .科学的研究の応用
Chiroptical Properties and Photoexcited State Studies
1,3-Dichloropyrene, when connected to two pyrene moieties, exhibits cryptochirality in the ground state and can be deciphered in the photoexcited state through circularly polarized luminescence signals. This has implications for understanding chiroptical properties in chemical compounds (Amako et al., 2015).
Polymerization Catalysts
1,3-Dichlorotetra-n-butyl-distannoxane, containing SnCl bonds, is a novel initiator for atom transfer radical polymerization of styrene, highlighting its role in advanced polymer chemistry and material science (Xu et al., 2007).
Environmental Studies in Soil
1,3-Dichloropropene, a related compound, has been studied for its emission and concentration distribution in soil when applied with subsurface drip irrigation. This research aids in understanding its environmental fate and transport mechanisms (Wang et al., 2000).
Syndiotactic Polystyrene Production
The production of high syndiotacticity polystyrene using dichlorobis(substituted-1,3-diketonato)titanium complexes reveals the application of 1,3-dichloropyrene derivatives in creating advanced polymer materials (Wang et al., 2000).
Groundwater Monitoring and Environmental Safety
Studies on 1,3-dichloropropene in groundwater, in the context of soil fumigants, provide insights into its environmental safety and potential impact on water resources (Terry et al., 2008).
Soil and Environmental Chemistry
Research on the chlorination of pyrene, a compound related to dichloropyrene, in soil components, informs our understanding of environmental chemistry and the behavior of such compounds in natural settings (Sugiyama et al., 1999).
Safety And Hazards
1,3-Dichloropyrene is potentially hazardous. Acute inhalation exposure can cause mucous membrane irritation, chest pain, and breathing difficulties . Chronic exposure may result in skin sensitization and damage to the nasal mucosa and urinary bladder . It is also classified as a probable human carcinogen .
将来の方向性
Regulations have been put in place to mitigate the potential acute risk and lifetime cancer risk from 1,3-Dichloropyrene to non-occupational bystanders . These regulations, which went into effect on January 1, 2024, also aim to reduce the emissions of 1,3-Dichloropyrene as a volatile organic compound .
特性
IUPAC Name |
1,3-dichloropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLXEWWJLMKRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237612 | |
| Record name | 1,3-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloropyrene | |
CAS RN |
89315-20-8 | |
| Record name | 1,3-Dichloropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



